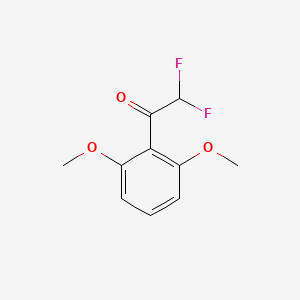

1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Description

1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone characterized by a 2,6-dimethoxy-substituted benzene ring and a difluoro-substituted ethanone moiety. The methoxy groups at the 2- and 6-positions confer steric hindrance and electron-donating effects, while the difluoro substituent on the adjacent carbon enhances electrophilicity and influences molecular polarity.

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

1-(2,6-dimethoxyphenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C10H10F2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |

InChI Key |

RIVHFRMSEVCIJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenol with difluoroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethanone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2',6'-Dimethoxyacetophenone (1-(2,6-Dimethoxyphenyl)ethanone)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences: Lacks fluorine substituents on the ethanone group.

- Properties : Exhibits a lower molecular weight (180.20 vs. 228.19 g/mol for the difluoro analog) and reduced electrophilicity due to the absence of electron-withdrawing fluorine atoms. Its melting point and solubility are likely influenced by the less polar ketone group .

1-(2,6-Dimethoxyphenyl)-2-(methylthio)ethanone

- Molecular Formula : C₁₁H₁₄O₃S

- Molecular Weight : 226.29 g/mol

- Key Differences : Replaces fluorine with a methylthio (-SCH₃) group.

- Properties : The thioether group introduces sulfur-based nucleophilicity and alters solubility. The absence of fluorine reduces oxidative stability compared to the difluoro compound .

1-(2,6-Dimethoxyphenyl)-2-(trifluoromethylthio)ethanone

- Molecular Formula : C₁₁H₁₁F₃O₃S

- Molecular Weight : 280.27 g/mol

- Key Differences : Features a trifluoromethylthio (-SCF₃) group.

Propenone Derivatives with 2,6-Dimethoxyphenyl Groups

Compounds such as (E)-1-(2,3-Dihydrobenzofuran-5-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b21) and (E)-1-([1,1'-Biphenyl]-4-yl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b22) exhibit extended conjugation through α,β-unsaturated ketone systems:

Key Differences: Propenone derivatives show broader UV-Vis absorption due to conjugation, whereas the difluoroethanone lacks this extended π-system, limiting its spectroscopic applications .

Fluorinated Analogues

1-(2,6-Difluorophenyl)ethan-1-one

(2E)-1-(4,4′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one

- Molecular Formula : C₂₈H₁₈F₄O₂

- Molecular Weight : 478.44 g/mol

- Key Differences : Complex terphenyl structure with multiple fluorine atoms.

- Properties : Extended aromaticity and fluorine substitution enhance thermal stability and crystallinity, as evidenced by X-ray diffraction studies .

Physicochemical and Spectroscopic Comparisons

NMR and MS Data

- 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one : Expected ¹H-NMR signals include two singlet methoxy protons (δ ~3.8 ppm) and deshielded aromatic protons (δ ~6.5–7.0 ppm). ¹⁹F-NMR would show a triplet for CF₂ near δ -110 ppm .

- Propenone Derivatives: ¹H-NMR of b21 shows vinyl protons (δ ~7.2–7.8 ppm) and dihydrobenzofuran protons (δ ~3.0–4.0 ppm) .

Melting Points and Stability

- The difluoro compound’s melting point is anticipated to be higher than methylthio analogs (e.g., 226.29 g/mol derivative) due to stronger dipole interactions but lower than hydroxylated propenones (e.g., b26: 189°C) .

Biological Activity

1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one, a compound of interest in medicinal chemistry, has been studied for its various biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and enzyme inhibitory effects.

Chemical Structure and Properties

The chemical formula for 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one is with a molecular weight of 196.20 g/mol. Its structure features a difluoroethyl group and two methoxy substituents on a phenyl ring, which may contribute to its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antioxidant properties. For instance, the essential oil from Eucalyptus camaldulensis, which contains similar phenolic compounds, showed strong radical scavenging capabilities with an inhibition percentage of 84.01% when tested using the DPPH assay . Although specific data on 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one is limited, it is reasonable to hypothesize that it may exhibit comparable antioxidant activity due to the presence of methoxy groups.

Antimicrobial Activity

The antimicrobial potential of related compounds has been documented extensively. For example, the essential oil derived from Eucalyptus camaldulensis demonstrated potent antimicrobial action against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones measuring 12 mm and 14 mm respectively . While direct studies on 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one are sparse, its structural analogs suggest potential efficacy against various microbial strains.

Enzyme Inhibition

Enzyme inhibition studies have focused primarily on α-glucosidase activity. Compounds similar to 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one have been evaluated for their ability to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism and diabetes management. A docking study involving phytochemicals from Eucalyptus camaldulensis identified several compounds with significant binding affinities to α-glucosidase . This suggests that 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one could also serve as a competitive inhibitor.

Case Study: Neurotensin Receptor Antagonism

A related compound identified as a neurotensin receptor antagonist showed promising results in preclinical studies . While this does not directly involve 1-(2,6-Dimethoxyphenyl)-2,2-difluoroethan-1-one, it highlights the potential for similar compounds to interact with neuropeptide systems effectively.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Eucalyptus camaldulensis Essential Oil | Strong radical scavenging (84.01%) |

| Antimicrobial | Eucalyptus camaldulensis | Inhibition against Staphylococcus aureus (12 mm) |

| Enzyme Inhibition | Various Phytochemicals | Significant α-glucosidase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.